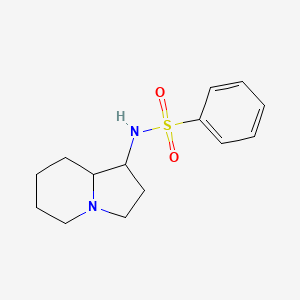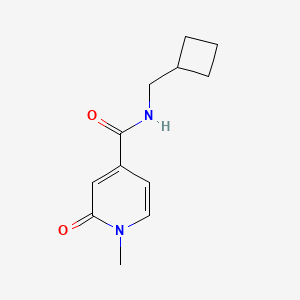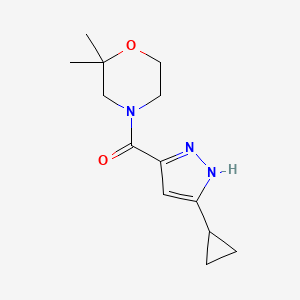
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide, also known as OBHS, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been found to have various biochemical and physiological effects on the body.
作用机制
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells by binding to DNA and inhibiting topoisomerase II activity.
Biochemical and Physiological Effects:
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide has been found to have various biochemical and physiological effects on the body. It has been shown to decrease the production of bicarbonate ions, which can lead to metabolic acidosis. Additionally, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression.
实验室实验的优点和局限性
One of the main advantages of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for the study of various physiological processes that are dependent on carbonic anhydrase activity. However, one of the limitations of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are various future directions for the use of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide in scientific research. One direction is the development of metal-based drugs for cancer treatment using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide as a ligand. Another direction is the study of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide in other physiological processes that are dependent on carbonic anhydrase activity, such as bone resorption and renal function. Additionally, the development of more soluble derivatives of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide could improve its use in lab experiments.
合成方法
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide involves the reaction of 1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide has been used in various scientific research studies due to its unique properties. It has been found to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide has also been used as a ligand in the development of metal-based drugs for cancer treatment.
属性
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18,12-6-2-1-3-7-12)15-13-9-11-16-10-5-4-8-14(13)16/h1-3,6-7,13-15H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJULNHRHTZKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,4-difluorophenyl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526595.png)

![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)
![3-(4-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526624.png)



![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)

![1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B7526655.png)
![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)
